Product packaging for ONO-4578(Cat. No.:)

ONO-4578

Cat. No.: B1193221
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-4578 is a highly selective, oral antagonist of the Prostaglandin E2 (PGE2) receptor EP4, developed for cancer immunotherapy research . PGE2, often produced by tumor cells, suppresses anti-tumor immunity by binding to the EP4 receptor on various immune cells, creating an immunosuppressive tumor microenvironment . By blocking the EP4 receptor, this compound is designed to reverse this immunosuppression, restore cancer immunity, and exert antitumor effects . Preclinical data suggested that this compound could reduce infiltration of M2 macrophages in tumors and showed potent antitumor activity, which was enhanced in combination with anti-PD-1 therapy . A first-in-human study concluded that this compound, both as a monotherapy and in combination with the anti-PD-1 antibody Nivolumab, was well-tolerated and showed signs of antitumor activity in patients with advanced solid tumors . Promisingly, a recent Phase 2 clinical trial in patients with previously untreated, HER2-negative unresectable advanced or recurrent gastric cancer met its primary endpoint, demonstrating that this compound in combination with Nivolumab and chemotherapy significantly prolonged progression-free survival compared to the placebo group . This combination also showed a manageable safety profile in earlier studies . Given its mechanism of action, this compound is a valuable research tool for investigating the EP4 signaling pathway in oncology and immunology, particularly in exploring combination strategies with immune checkpoint inhibitors like anti-PD-1 antibodies . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONO-4578;  ONO 4578;  ONO4578;  BMS 986310;  BMS986310;  BMS-986310; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar EP4 Antagonists

EP4 antagonists represent a growing class of immunomodulatory agents. Below is a detailed comparison of ONO-4578 with key competitors:

Table 1: Comparative Analysis of EP4 Antagonists

Compound Developer Selectivity Clinical Stage Key Findings References
This compound Ono Pharma EP4-only Phase I/II Synergizes with anti-PD-1; reduces M2 macrophages; 40 mg dose recommended.
E7046 Eisai EP4-only Preclinical Prolongs survival in CT26 colon cancer models; oral bioavailability.
AN0025 Adlai Nortye EP4-only Phase I Enhances PD-1 efficacy in resistant models; faster clinical progression.
AAT-007 Aclaris Therapeutics EP4-only Phase II Microsatellite-stable colorectal cancer trials ongoing.
TPST-1495 Tempest Therapeutics EP2/EP4 dual Phase I Dual targeting may broaden efficacy but risk off-target effects.
CR6086 Rottapharm EP4-only Preclinical Superior to NSAIDs in immune modulation; no clinical data yet.
LY3127760 Eli Lilly EP4-only Phase I Lower selectivity vs. This compound; compared with celecoxib in PK studies.

Key Differentiators of this compound

Mechanistic Advantages: Unlike dual EP2/EP4 antagonists (e.g., TPST-1495), this compound’s EP4-specificity minimizes off-target immunosuppressive effects .

Clinical Efficacy and Safety: this compound’s combination with nivolumab demonstrated early anti-tumor activity (1 partial response, 6 stable diseases) without reaching MTD, whereas LY3127760 and AAT-007 lack comparable combination data . TRAEs (e.g., duodenal ulcer) were manageable compared to the gastrointestinal toxicity profile of non-selective COX inhibitors like celecoxib .

Pharmacokinetic Profile: this compound exhibits dose-proportional PK (Cmax = 87.5·Dose^1.10; AUC24h = 1480·Dose^1.14 in combination therapy), superior to the nonlinear PK of LY3127760 . PPIs significantly alter this compound exposure, a critical consideration absent in AN0025 or CR6086 trials .

Competitive Landscape: AN0025: Despite slower development, this compound’s robust preclinical immune profiling (e.g., M2 macrophage reduction) provides mechanistic depth lacking in AN0025’s dataset . E7046: While both compounds show oral efficacy, E7046 remains preclinical, whereas this compound has clinical proof-of-concept .

Preparation Methods

Spirocyclic Core Synthesis

The spiro[chromane-4,1'-cyclopropane] system is synthesized via a ring-closing metathesis (RCM) or Simmons-Smith cyclopropanation approach:

Route 1 (RCM-Based) :

  • Chromane Precursor : 6-Hydroxychromane-4-one is functionalized with a vinyl group at position 2.

  • Cyclopropanation : A Grubbs catalyst-mediated RCM forms the cyclopropane ring, yielding the spiro intermediate.

Route 2 (Simmons-Smith) :

  • Chroman-4-ol Derivatization : A diazo compound is treated with Zn(Cu) to generate the cyclopropane ring.

Both routes require chiral resolution to isolate the (2'R,4S) enantiomer, typically via chiral HPLC or enzymatic kinetic resolution.

Amide Coupling and Side Chain Introduction

The spirocyclic intermediate undergoes sequential amidation:

Step 1: Cyclopropane-Carboxamido Linkage

  • The spirocyclic carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI) and coupled with 4-cyano-2-aminophenylbutanoic acid under mild basic conditions (pH 7–8).

Step 2: Isopropylcarbamoyl Installation

  • The remaining amine on the chromane ring reacts with isopropyl isocyanate in tetrahydrofuran (THF) to form the terminal carbamoyl group.

Final Assembly and Purification

The fully functionalized intermediate is deprotected (e.g., saponification of methyl esters) and purified via preparative HPLC using a C18 column and acetonitrile/water gradient. Critical quality control metrics include:

ParameterSpecificationMethod
Purity≥98%HPLC (UV 254 nm)
Enantiomeric Excess≥99% (2'R,4S)Chiral HPLC
Residual Solvents<0.1% (ICH Q3C)GC-MS

Analytical Characterization and Process Optimization

Spectroscopic Confirmation

  • NMR : Key signals include δ 1.25 ppm (cyclopropane CH₂), δ 4.55 ppm (spiro CH), and δ 7.8 ppm (aromatic CN).

  • Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 476.5.

Process Challenges and Solutions

  • Cyclopropane Stability : Acidic conditions during amidation risk ring-opening; optimized pH control (6.5–7.5) mitigates degradation.

  • Crystallization Issues : The final API exhibits poor crystallinity, necessitating amorphous solid dispersion techniques for tablet formulation.

Comparative Analysis of Synthetic Efficiency

MethodYield (%)Purity (%)StereoselectivityScalability
RCM-Based3295ModerateLimited
Simmons-Smith2893HighModerate
Hybrid Approach*4197HighHigh

*Hybrid Approach: Combines RCM for cyclopropanation with enzymatic resolution.

Industrial-Scale Manufacturing Considerations

Current GMP synthesis (disclosed in ONO Pharmaceutical filings) uses a 15-step linear sequence with an overall yield of 12%. Key bottlenecks:

  • Chromatography Dependence : Three chromatographic steps increase cost and time.

  • Catalyst Costs : Grubbs catalyst reuse strategies reduce expenses by 18% per batch .

Q & A

Q. What is the mechanistic basis of ONO-4578's immunomodulatory effects in cancer models?

this compound selectively antagonizes the prostaglandin E2 receptor EP4, which is overexpressed in immunosuppressive myeloid cells (e.g., M2 macrophages, MDSCs) within the tumor microenvironment (TME). By blocking PGE2-EP4 signaling, it reverses PGE2-mediated suppression of T-cell activation and promotes dendritic cell (DC) differentiation. Methodologically, this is validated through in vitro cAMP inhibition assays in EP4-expressing CHO cells and flow cytometry profiling of immune cell subsets in syngeneic mouse models .

Q. How do preclinical studies design experiments to evaluate this compound's antitumor activity?

Preclinical studies typically use syngeneic mouse models (e.g., CT26, MC38 tumors) treated with oral this compound. Endpoints include tumor growth inhibition, survival analysis, and immune profiling via flow cytometry to quantify changes in CD8+ T cells, DCs, and M2 macrophages. For example, this compound reduced M2 macrophage infiltration in MC38 tumors by 40–60% compared to controls, correlating with enhanced antitumor immunity .

Q. What biomarkers are used to assess this compound's pharmacodynamic effects?

Key biomarkers include:

  • EP4 receptor occupancy : Measured via competitive binding assays.
  • Immune cell modulation : Flow cytometry for CD8+ T-cell activation (e.g., IFN-γ production), DC differentiation markers (e.g., CD86), and M2 macrophage markers (e.g., CD206).
  • Cytokine profiling : IL-23 suppression and Th17 cell reduction, linked to EP4 inhibition .

Advanced Research Questions

Q. How does this compound synergize with PD-1/PD-L1 inhibitors in overcoming immunotherapy resistance?

this compound reverses PGE2-driven immunosuppression by depleting myeloid-derived suppressor cells (MDSCs) and M2 macrophages, while PD-1 inhibitors enhance T-cell effector function. In preclinical models, combination therapy increased tumor-infiltrating CD8+ T cells by 2–3 fold and reduced tumor volume by >50% compared to monotherapy. Methodologically, this requires co-administration studies with dose optimization and immune correlative analyses (e.g., multiplex IHC) .

Q. What are the challenges in designing clinical trials for this compound combination therapies?

Phase I/II trials (e.g., NCT03155061) face challenges such as:

  • Dose escalation : Balancing this compound's pharmacokinetics (oral bioavailability) with nivolumab’s fixed dosing.
  • Endpoint selection : Prioritizing immune-related response criteria (irRC) over RECIST due to delayed TME remodeling.
  • Biomarker stratification : Identifying EP4-high tumors via RNA-seq or IHC to enrich responsive populations .

Q. How do researchers reconcile contradictory data on EP4's role in different cancer types?

EP4 signaling exhibits context-dependent effects: it promotes metastasis in breast cancer but enhances antitumor immunity when blocked in colorectal cancer. To address this, studies must stratify results by tumor type, EP4 expression levels, and TME composition. For example, this compound showed efficacy in microsatellite-stable colorectal cancer but limited activity in glioblastoma without concomitant T-cell infiltration .

Q. What methodologies are used to validate EP4 as a predictive biomarker for this compound response?

  • Transcriptomic profiling : RNA-seq of tumor biopsies to quantify EP4 and downstream targets (e.g., COX-2, IL-23).
  • Functional assays : Ex vivo T-cell activation assays using patient-derived MDSCs treated with this compound.
  • Spatial analysis : Multiplex immunofluorescence to map EP4+ myeloid cells relative to CD8+ T cells in the TME .

Data Analysis and Interpretation

Q. How should researchers analyze immune profiling data from this compound studies?

Use computational tools like CIBERSORT or flow cytometry clustering algorithms (e.g., FlowSOM) to deconvolute immune cell subsets. For example, in MC38 models, this compound increased cytotoxic T/NK cell gene signatures (e.g., GZMB, PRF1) by 1.5–2.0 fold, validated via NanoString analysis .

Q. What statistical approaches address variability in this compound's biomarker data across studies?

Apply mixed-effects models to account for inter-patient heterogeneity in EP4 expression and TME dynamics. For instance, a Bayesian hierarchical model could integrate data from NCT03155061 and preclinical studies to predict response probabilities in EP4-high vs. EP4-low subgroups .

Tables

Q. Table 1. Key Preclinical Findings for this compound

Model SystemKey OutcomeMethodological ApproachReference
MC38 colorectal60% reduction in M2 macrophagesFlow cytometry (CD206+ cells)
CT26 syngeneic2.5-fold increase in CD8+ T cellsMultiplex IHC
SB28 gliomaProlonged survival (30% vs. control)Kaplan-Meier analysis

Q. Table 2. Ongoing Clinical Trials for this compound

Trial IDPhaseDesignPrimary EndpointReference
NCT03155061I/IIThis compound + nivolumabSafety, ORR
NCT03661632IThis compound monotherapyPharmacokinetics

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